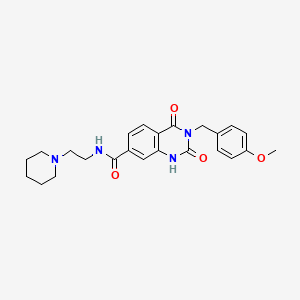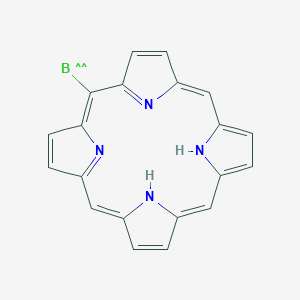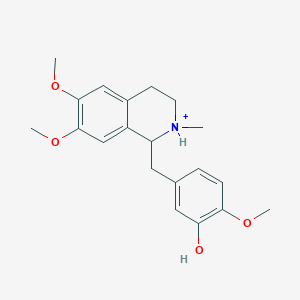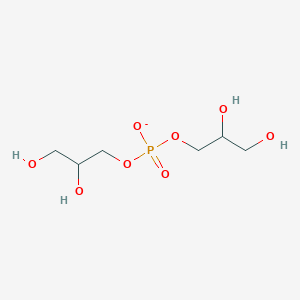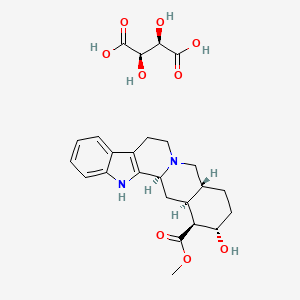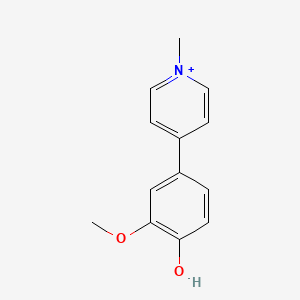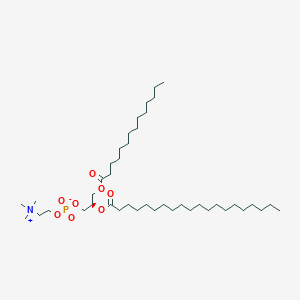
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tetradecanoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0. It has a role as a human xenobiotic metabolite. It derives from an icosanoic acid and a tetradecanoic acid.
Scientific Research Applications
Structure and Phase Behavior in Aqueous Media
Meglio et al. (2000) explored the phase behavior of similar compounds to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in aqueous media. They utilized various techniques like small-angle X-ray scattering and cryo-TEM, which are crucial for understanding the molecular structure and behavior of such compounds in biological and chemical studies Meglio, C. D., Rananavare, S., Svenson, S., & Thompson, D. (2000). Langmuir.
Chromatography and Mass Spectrometry Analysis
Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for analyzing phospholipids including 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This kind of analysis is vital for identifying and characterizing phospholipid molecular species in various biological samples Dasgupta, A., Ayanoglu, E., Tomer, K., & Djerassi, C. (1987). Chemistry and Physics of Lipids.
Membrane Interactions and Sensing Platforms
Huang et al. (2013) discussed the use of a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing compounds similar to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine. This research is significant for understanding how drugs and other small molecules interact with lipid membranes Huang, D., Zhao, T., Xu, W., Yang, T., & Cremer, P. (2013). Analytical Chemistry.
Ozone Interactions at the Air-Water Interface
Lai et al. (1994) investigated the reactions of phosphocholines with ozone at the air-water interface. Their research provides insights into the chemical behavior and stability of phosphocholines, which is critical for applications in environmental and atmospheric sciences Lai, C. C., Yang, S., & Finlayson-Pitts, B. (1994). Langmuir.
Liposome Polymerization and Stability
Sadownik et al. (1986) described the synthesis of polymerized liposomes using similar phosphocholine compounds. This research is important for the development of stable liposome-based drug delivery systems and biomimetic structures Sadownik, A., Stefely, J., & Regen, S. (1986). Journal of the American Chemical Society.
properties
Product Name |
1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H84NO8P |
Molecular Weight |
762.1 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
InChI Key |
VELOKQJUJJVGMB-RRHRGVEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

